molecular formula C21H20 B14000463 2-(Diphenylmethyl)-1,4-dimethylbenzene CAS No. 7249-83-4

2-(Diphenylmethyl)-1,4-dimethylbenzene

Cat. No.: B14000463
CAS No.: 7249-83-4
M. Wt: 272.4 g/mol
InChI Key: ZBGWWTXKHFXXRT-UHFFFAOYSA-N
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Description

2-(Diphenylmethyl)-1,4-dimethylbenzene is an organic compound characterized by a benzene ring substituted with two methyl groups and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethyl)-1,4-dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzyl chloride and 1,4-dimethylbenzene (p-xylene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods utilize microreactors to ensure precise control over reaction conditions, leading to higher purity and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position, using reagents like sodium ethoxide (NaOEt) or sodium amide (NaNH2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOEt or NaNH2 in an appropriate solvent.

Major Products Formed

Scientific Research Applications

2-(Diphenylmethyl)-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Diphenylmethyl)-1,4-dimethylbenzene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Similar in structure but lacks the additional methyl groups.

    1,4-Dimethylbenzene (p-xylene): Similar in structure but lacks the diphenylmethyl group.

    Benzyl chloride: Contains the benzyl group but lacks the methyl substitutions on the benzene ring.

Uniqueness

2-(Diphenylmethyl)-1,4-dimethylbenzene is unique due to the presence of both the diphenylmethyl and methyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

7249-83-4

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

2-benzhydryl-1,4-dimethylbenzene

InChI

InChI=1S/C21H20/c1-16-13-14-17(2)20(15-16)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3

InChI Key

ZBGWWTXKHFXXRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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